Tautomeric Multiplicity: The Unique 9bH Form
Perimidine exists as four interconvertible annular prototropic tautomers: 1H-perimidine, 4H-perimidine, 6H-perimidine, and 9bH-perimidine, arising from migration of the N–H proton across the two endocyclic nitrogen atoms [1]. Unlike 1H-perimidine (the thermodynamically favored form bearing one N–H), 9bH-perimidine carries no hydrogen on either nitrogen, producing an electronically distinct species. DFT calculations at the B3LYP/6-311++G(d,p) level have characterized the relative stabilities and NMR absolute shieldings of all tautomeric forms, confirming that the 1H tautomer is the global minimum while the 9bH form resides at a higher energy [1]. This tautomeric equilibrium has been experimentally validated by 1H NMR spectroscopy: prototropic annular tautomerism in perimidines with electron-withdrawing substituents has been shown to be extremely slow on the NMR timescale, enabling discrete signal resolution under appropriate conditions [2]. In contrast, benzimidazole exhibits only two tautomers (1H and 3H, which are degenerate in the unsubstituted parent), and does not offer a 9bH-type species with both nitrogens unprotonated — a critical distinction for applications requiring specific N-donor geometry [3].
| Evidence Dimension | Number and identity of accessible annular tautomers |
|---|---|
| Target Compound Data | 4 tautomers (1H, 4H, 6H, 9bH); 9bH form has zero N–H protons |
| Comparator Or Baseline | Benzimidazole: 2 tautomers (1H and 3H, degenerate in parent); both carry one N–H. 1H-perimidine: 1 N–H proton. |
| Quantified Difference | 9bH-perimidine is the only perimidine tautomer with both nitrogens unprotonated; benzimidazole lacks an analogous species entirely. |
| Conditions | DFT: B3LYP/6-311++G(d,p) level; experimental: 1H NMR spectroscopy (solution) |
Why This Matters
The 9bH tautomer's dual-unprotonated nitrogen structure enables unique metal coordination geometries and reactivity patterns that cannot be replicated by 1H-perimidine or benzimidazole — a decisive factor for chemists designing N-donor ligands or investigating tautomer-dependent bioactivity.
- [1] Alkorta, I., & Elguero, J. (2020). Theoretical studies of perimidine and its derivatives: structures, energies, and spectra. Structural Chemistry, 31, 25–35. DOI: 10.1007/s11224-019-01451-5 View Source
- [2] Borovlev, I. V., Pozharskii, A. F., Filatova, E. A., & Demidov, O. P. (2010). Heterocyclic analogs of pleiadiene. 76. Synthesis and tautomeric conversions of mono- and disubstituted perimidines with electron-withdrawing substituents in the naphthalene fragment. Chemistry of Heterocyclic Compounds, 46(3), 307–315. View Source
- [3] Pozharskii, A. F., Gulevskaya, A. V., Claramunt, R. M., Alkorta, I., & Elguero, J. (2020). Perimidines: a unique π-amphoteric heteroaromatic system. Russian Chemical Reviews, 89(11), 1204–1260. DOI: 10.1070/rcr4963 View Source
